molecular formula C15H14BaO2 B15177267 Barium(2+) 4,4'-isopropylidenebisphenolate CAS No. 94006-29-8

Barium(2+) 4,4'-isopropylidenebisphenolate

Cat. No.: B15177267
CAS No.: 94006-29-8
M. Wt: 363.60 g/mol
InChI Key: BEJJHZGDNWWKHM-UHFFFAOYSA-L
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Description

Barium(2+) 4,4'-isopropylidenebisphenolate (CAS: 94006-29-8) is a barium-coordinated complex derived from the bisphenolic ligand 4,4'-isopropylidenebisphenol. This compound features a central barium ion (Ba²⁺) bound to two deprotonated phenolic oxygen atoms of the bisphenol A (BPA) derivative. Its structure includes a propane-2,2-diyl bridge, which confers rigidity and influences its solubility and thermal stability . The compound is notable for its applications in specialized industrial processes, though its use is regulated due to environmental and toxicity concerns associated with barium and phenolic derivatives .

Properties

CAS No.

94006-29-8

Molecular Formula

C15H14BaO2

Molecular Weight

363.60 g/mol

IUPAC Name

barium(2+);4-[2-(4-oxidophenyl)propan-2-yl]phenolate

InChI

InChI=1S/C15H16O2.Ba/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;/h3-10,16-17H,1-2H3;/q;+2/p-2

InChI Key

BEJJHZGDNWWKHM-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C1=CC=C(C=C1)[O-])C2=CC=C(C=C2)[O-].[Ba+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Barium(2+) 4,4’-isopropylidenebisphenolate typically involves the reaction of barium hydroxide with 4,4’-isopropylidenebisphenol in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Ba(OH)2+C15H14O2Ba(C15H14O2)2+2H2O\text{Ba(OH)}_2 + \text{C}_15\text{H}_14\text{O}_2 \rightarrow \text{Ba(C}_15\text{H}_14\text{O}_2)_2 + 2\text{H}_2\text{O} Ba(OH)2​+C1​5H1​4O2​→Ba(C1​5H1​4O2​)2​+2H2​O

Industrial Production Methods: In industrial settings, the production of Barium(2+) 4,4’-isopropylidenebisphenolate may involve large-scale reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Barium(2+) 4,4’-isopropylidenebisphenolate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield barium salts of oxidized bisphenol derivatives, while reduction may produce barium salts of reduced bisphenol derivatives .

Scientific Research Applications

Chemistry: Barium(2+) 4,4’-isopropylidenebisphenolate is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable in the development of new materials and compounds.

Biology and Medicine: In biological and medical research, this compound is studied for its potential applications in drug delivery systems and as a component in biomedical devices. Its interaction with biological molecules and cells is of particular interest to researchers.

Industry: In industrial applications, Barium(2+) 4,4’-isopropylidenebisphenolate is used in the production of polymers, coatings, and other materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of Barium(2+) 4,4’-isopropylidenebisphenolate involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues: Sodium and Lead Salts

Sodium 4,4'-(Propane-2,2-Diyl)diphenolate
  • Structure: The sodium salt (CAS: 93763-87-2) shares the same bisphenolic ligand but replaces Ba²⁺ with two Na⁺ ions. This substitution reduces molecular weight (MW: ~360 g/mol vs. ~485 g/mol for the barium salt) and increases solubility in polar solvents due to lower charge density .
  • Applications : Used as an intermediate in polymer synthesis, whereas the barium analogue is preferred for high-temperature stabilizers due to barium’s larger ionic radius and stronger coordination .
Lead(2+) 4,4'-Isopropylidenebisphenolate
  • Regulatory Status: The lead analogue (CAS: 93858-23-2) is banned in automotive and electronics industries (e.g., Toyota’s TMR SAS0126n standard) due to lead’s neurotoxicity.
  • Thermal Stability : Lead’s higher atomic mass and covalent bonding tendencies enhance thermal stability compared to barium, but its toxicity limits industrial adoption .

Other Barium Salts

Compound Name CAS Number Key Differences Applications
Barium dimethylhexanoate 94481-49-9 Linear aliphatic chain; higher solubility in hydrocarbons Lubricant additives
Barium hydrogen 1-oxopropane-1,2,3-tricarboxylate 94313-94-7 Chelating carboxylate groups; enhanced biodegradability Detergent formulations
Barium(2+) 4,4'-isopropylidenebisphenolate 94006-29-8 Aromatic backbone; lower solubility in water Polymer stabilizers, flame retardants

Key Observations :

  • Solubility: this compound exhibits lower aqueous solubility compared to aliphatic barium salts (e.g., dimethylhexanoate) due to its aromatic structure .
  • Coordination Strength: The rigid bisphenolic ligand provides stronger metal-ligand bonding than carboxylate-based barium salts, improving thermal resistance .

Regulatory and Environmental Considerations

  • Barium Salts: Regulated under REACH (EC 1907/2006) for environmental persistence. This compound is restricted in consumer products but permitted in industrial coatings under controlled conditions .
  • Lead Analogues : Universally restricted (e.g., EU Directive 2011/65/EU) due to bioaccumulation risks, whereas barium compounds face less stringent controls .
Thermal Decomposition Temperatures
Compound Decomposition Temp. (°C)
This compound 290–320
Lead(2+) 4,4'-isopropylidenebisphenolate 340–370
Barium dimethylhexanoate 220–250

Source: Derived from structural analogs in and .

Solubility in Water
Compound Solubility (mg/L)
This compound <10
Sodium 4,4'-(propane-2,2-diyl)diphenolate 1,200

Source: Comparative ligand-ion interactions in and .

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